Pyridine-3,5-dicarbaldehyde
Overview
Description
Pyridine-3,5-dicarbaldehyde is an organic compound with the molecular formula C7H5NO2 It is a derivative of pyridine, where two aldehyde groups are attached to the 3rd and 5th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-3,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine-3,5-dimethanol using oxidizing agents such as manganese dioxide or chromium trioxide. Another method includes the Vilsmeier-Haack reaction, where pyridine-3,5-dicarboxylic acid is treated with a formylating agent like phosphorus oxychloride and dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to pyridine-3,5-dicarboxylic acid.
Reduction: Reduction of the aldehyde groups can yield pyridine-3,5-dimethanol.
Condensation: It can participate in condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Condensation: Reactions with primary amines are often carried out in the presence of a mild acid catalyst.
Major Products
Oxidation: Pyridine-3,5-dicarboxylic acid.
Reduction: Pyridine-3,5-dimethanol.
Condensation: Schiff bases and related imine derivatives.
Scientific Research Applications
Pyridine-3,5-dicarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine-3,5-dicarbaldehyde largely depends on its reactivity with various biological and chemical targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Its aldehyde groups can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Pyridine-3,5-dicarbaldehyde can be compared with other pyridine derivatives such as pyridine-2,5-dicarbaldehyde and pyridine-4,6-dicarbaldehyde. While these compounds share similar structural features, this compound is unique in its specific reactivity and the positions of its functional groups, which influence its chemical behavior and applications .
List of Similar Compounds
- Pyridine-2,5-dicarbaldehyde
- Pyridine-4,6-dicarbaldehyde
- Pyridine-3,5-dicarboxylic acid
- Pyridine-3,5-dimethanol
This compound stands out due to its specific positioning of aldehyde groups, making it a valuable compound for targeted synthetic applications and research.
Properties
IUPAC Name |
pyridine-3,5-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFISEQOLPGMMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479435 | |
Record name | Pyridine-3,5-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-04-1 | |
Record name | Pyridine-3,5-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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